Sulbenicillin
Overview
Description
Sulbenicillin is a penicillin antibiotic, notable for its combination use with dibekacin . It belongs to the β-lactam class of antibacterial compounds . It’s a synthetic organic compound with a chemical formula of C16H18N2O7S2 .
Molecular Structure Analysis
Sulbenicillin is characterized by a distinctive beta-lactam ring . It has a calculated molecular weight of 414.45 and a chemical formula of C16H18N2O7S2 . The molecular properties of Sulbenicillin were generated using the CDK toolkit .
Physical And Chemical Properties Analysis
Sulbenicillin is a small molecule with an average weight of 414.45 and a monoisotopic weight of 414.055543276 . It has a chemical formula of C16H18N2O7S2 . The physicochemical properties of antimicrobials like Sulbenicillin are the drivers of their biological activity, influencing absorption, distribution, metabolism, and excretion within the host .
Scientific Research Applications
Antimicrobial Resistance and Drug Development
Sulfonamide Antibiotics : Sulbenicillin, belonging to the broader class of sulfonamides, has been pivotal in the fight against bacterial infections. The evolution of sulfonamide antibiotics, including sulbenicillin, demonstrates their significance in treating infections caused by resistant microorganisms. These antibiotics have played a critical role in developing treatments for a range of conditions, from bacterial infections to diseases like Alzheimer’s (Gulcin & Taslimi, 2018).
Antibacterial Activity and Resistance in Acinetobacter baumannii : Sulbenicillin's efficacy against Acinetobacter baumannii, a pathogen of growing concern due to multidrug resistance, underscores the need for continued research into sulbactam and its combinations for treating infections, particularly in critically ill patients. The mechanism of action, involving the inhibition of penicillin-binding proteins, and the low frequency of resistance highlight the drug's potential utility in clinical settings (Penwell et al., 2015).
Clinical Applications and Efficacy
Broad Spectrum Antibacterial Activity : The combination of ampicillin/sulbactam showcases a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including anaerobes. This supports its use in treating severe bacterial infections in various body sites, demonstrating its versatility and importance in addressing infections with rising antimicrobial resistance (Rafailidis, Ioannidou, & Falagas, 2012).
Treating Multidrug-Resistant Infections : The effectiveness of sulbactam against multidrug-resistant Acinetobacter baumannii infections, particularly when combined with ampicillin, underscores its value in the era of increasing antimicrobial resistance. This combination has proven effective in managing severe infections, including bacteremia, highlighting its potential as a critical tool in treating life-threatening infections (Levin, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-sulfoacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/t9-,10-,11+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETQIUPBHQNHNZ-NJBDSQKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873381 | |
Record name | D-(-)-Sulbenicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Sulfobenzylpenicillin | |
CAS RN |
41744-40-5 | |
Record name | Sulbenicillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41744-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulbenicillin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041744405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulbenicillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13693 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-(-)-Sulbenicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulbenicillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULBENICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2VYF0562D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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